molecular formula C22H39NO2 B12513430 Dihomo-gamma-Linolenoyl ethanolamide

Dihomo-gamma-Linolenoyl ethanolamide

Cat. No.: B12513430
M. Wt: 349.5 g/mol
InChI Key: ULQWKETUACYZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-Acylethanolamines and Their Biological Significance

N-acylethanolamines (NAEs) are a class of lipid molecules composed of a fatty acid linked to an ethanolamine (B43304) head group via an amide bond. wikipedia.org These compounds are found in a wide range of organisms, from plants to mammals, and exhibit a remarkable diversity of biological functions. wikipedia.org Initially considered by some as mere byproducts of cellular processes, the discovery of anandamide (B1667382) (N-arachidonoylethanolamine or AEA), an NAE that binds to cannabinoid receptors, revolutionized the understanding of these molecules and solidified their role as important signaling lipids. wikipedia.org

The biological activities of NAEs are largely determined by the nature of their constituent fatty acid, which can vary in chain length and degree of unsaturation. glpbio.cn This structural diversity allows them to interact with a variety of cellular targets and modulate a wide array of physiological and pathophysiological processes. Beyond the well-known activation of cannabinoid receptors, NAEs are involved in:

Inflammation: Certain NAEs possess anti-inflammatory properties. glpbio.cn

Neurotransmission: They can modulate neuronal signaling and have been implicated in processes such as pain perception and mood regulation. glpbio.cn

Appetite and Energy Metabolism: NAEs can influence food intake and energy balance. glpbio.cn

The biosynthesis and degradation of NAEs are tightly regulated processes, ensuring that their signaling is spatially and temporally controlled. These pathways involve a series of enzymes that produce NAEs from membrane phospholipids (B1166683) and subsequently inactivate them, thereby maintaining cellular and organismal homeostasis. frontiersin.org

Dihomo-gamma-Linolenoyl Ethanolamide as a Distinct Endogenous Lipid Mediator

This compound stands out as a unique member of the NAE family. It is structurally differentiated from the more extensively studied anandamide by the presence of a dihomo-γ-linoleate acyl chain instead of an arachidonate (B1239269) chain. caymanchem.comglpbio.com This seemingly subtle difference in its fatty acid component has significant implications for its biological activity and metabolic fate.

DGLA-EA is recognized as an endocannabinoid, a class of endogenous lipids that bind to and activate cannabinoid receptors. glpbio.commedchemexpress.com Specifically, it has been shown to bind to both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). caymanchem.commedchemexpress.com However, its binding affinity for these receptors is lower than that of anandamide. Research has demonstrated that DGLA-EA possesses the following binding characteristics:

ReceptorBinding Affinity (Ki)
Human CB1 Receptor857 nM caymanchem.commedchemexpress.com
Human CB2 Receptor598 nM caymanchem.commedchemexpress.com

The metabolism of DGLA-EA's precursor, dihomo-γ-linolenic acid (DGLA), is a key aspect of its distinctiveness. DGLA can be metabolized by cyclooxygenase and lipoxygenase enzymes to produce various eicosanoids, some of which have anti-inflammatory properties. researchgate.net This positions DGLA-EA within a complex metabolic network that can influence inflammatory processes. While the precise physiological roles and the relative importance of DGLA-EA as a cannabinergic neurotransmitter are still under investigation, its presence in biological systems and its interaction with cannabinoid receptors underscore its status as a distinct and biologically active lipid mediator. caymanchem.comglpbio.com

Classification within the Endocannabinoid and Endocannabinoid-like System

The classical endocannabinoid system (ECS) is traditionally defined by the cannabinoid receptors (CB1 and CB2), their endogenous ligands (the endocannabinoids, most notably anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation. However, a growing body of evidence has led to the expansion of this concept into the "endocannabinoidome" or the endocannabinoid-like system. This expanded system includes a wider range of lipid mediators, their receptors, and metabolic enzymes that are functionally interconnected with the core components of the ECS.

This compound is classified as an endocannabinoid due to its ability to bind to and activate cannabinoid receptors. glpbio.commedchemexpress.com Its identification, alongside other NAEs, has contributed to the understanding that the family of endocannabinoids is more diverse than initially thought.

Properties

Molecular Formula

C22H39NO2

Molecular Weight

349.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)icosa-8,11,14-trienamide

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)

InChI Key

ULQWKETUACYZLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO

Origin of Product

United States

Biosynthetic Pathways and Precursors of Dihomo Gamma Linolenoyl Ethanolamide

Endogenous Synthesis from Dihomo-gamma-Linolenic Acid (DGLA)

The primary precursor for the "dihomo-gamma-linolenoyl" portion of DGLEA is the omega-6 polyunsaturated fatty acid, Dihomo-gamma-linolenic acid (DGLA). wikipedia.org DGLA itself is synthesized from essential fatty acids obtained through diet.

The metabolic journey to DGLA begins with linoleic acid (LA), an essential omega-6 fatty acid that must be acquired from the diet as it cannot be synthesized by the human body. nih.gov LA is the most plentiful polyunsaturated fatty acid found in human tissues. nih.gov The initial and rate-limiting step in this pathway is the conversion of linoleic acid into gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. news-medical.netmdpi.com This enzymatic step introduces a double bond into the linoleic acid molecule. nih.gov

Following its formation, GLA is rapidly converted to DGLA through the action of an elongase enzyme, which lengthens the fatty acid chain by adding two carbon units. nih.govresearchgate.net Dietary intake of GLA, found in sources like borage oil, blackcurrant seed oil, and evening primrose oil, can bypass the initial, slow delta-6-desaturation step, leading to a more direct increase in DGLA levels. researchgate.netnih.gov

The conversion pathway can be summarized as follows: Linoleic Acid (LA) → Gamma-Linolenic Acid (GLA) → Dihomo-gamma-Linolenic Acid (DGLA)

The synthesis of DGLA and other long-chain polyunsaturated fatty acids (PUFAs) is governed by a series of enzymatic reactions involving desaturases and elongases. nih.gov

Desaturases : These enzymes are responsible for creating double bonds in the fatty acid chains. The key desaturase in the initial conversion of LA to GLA is delta-6 desaturase (Δ6-desaturase), which is encoded by the FADS2 gene. nih.govnih.gov The activity of this enzyme is considered the rate-limiting step in the pathway. mdpi.com

Elongases : These enzymes are responsible for lengthening the carbon chain of fatty acids. nih.gov After GLA is formed, a delta-6 elongase acts to extend its chain from 18 carbons to 20 carbons, resulting in the formation of DGLA (20:3n-6). nih.govmdpi.com This elongation step is typically efficient and rapid. mdpi.com

The balance of these enzymatic activities is crucial in determining the relative concentrations of different PUFAs in tissues. For instance, DGLA can be further metabolized by the delta-5-desaturase enzyme to form arachidonic acid (AA). nih.gov However, the limited activity of this enzyme means that a significant portion of DGLA is not converted to AA, allowing it to accumulate and be used in other metabolic pathways, such as the synthesis of DGLEA. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Dihomo-gamma-Linolenic Acid (DGLA)

EnzymeSubstrateProductFunction
Delta-6 Desaturase (FADS2)Linoleic Acid (LA)Gamma-Linolenic Acid (GLA)Introduces a double bond (Desaturation)
Delta-6 ElongaseGamma-Linolenic Acid (GLA)Dihomo-gamma-Linolenic Acid (DGLA)Adds two carbons to the fatty acid chain (Elongation)

Formation from N-Acylphosphatidylethanolamine Precursors

DGLEA, like other N-acylethanolamines (NAEs), is formed from a specific class of membrane phospholipids (B1166683) called N-acylphosphatidylethanolamines (NAPEs). hmdb.cagerli.com NAPEs are themselves formed by the transfer of a fatty acid, in this case, DGLA, to the nitrogen head group of a common membrane phospholipid, phosphatidylethanolamine (B1630911) (PE). hmdb.canih.gov The final step involves the release of the NAE from the NAPE precursor. hmdb.ca

A key enzyme implicated in the biosynthesis of NAEs is N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD). nih.govnih.gov NAPE-PLD belongs to the metallo-β-lactamase family of enzymes and catalyzes the hydrolysis of NAPE to yield an NAE (such as DGLEA) and phosphatidic acid. hmdb.canih.govresearchgate.net This process is considered a primary pathway for the on-demand production of NAEs in response to various stimuli. hmdb.canih.gov

Studies using mouse models have confirmed that NAPE-PLD is a principal enzyme responsible for the calcium-dependent conversion of NAPEs to NAEs in various tissues, including the brain. nih.gov The inactivation of the NAPE-PLD gene in mice resulted in a significant, more than five-fold reduction in the calcium-dependent formation of NAEs from NAPE precursors in brain tissue. nih.govnih.gov

While NAPE-PLD is a major contributor to NAE biosynthesis, evidence strongly suggests the existence of alternative, NAPE-PLD-independent pathways. nih.govmdpi.com Research on mice lacking the NAPE-PLD gene revealed that while the levels of saturated NAEs were dramatically reduced in the brain, the levels of polyunsaturated NAEs, including the endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide), were largely unaffected. nih.govnih.gov

This finding indicates that other enzymatic pathways are predominantly responsible for the synthesis of polyunsaturated NAEs like anandamide and, by extension, the structurally similar DGLEA. nih.govnih.gov One proposed alternative route involves the sequential action of other phospholipases. For instance, a multi-enzyme pathway could involve phospholipase C (PLC) acting on NAPE to generate a phospho-NAE, which is then dephosphorylated by a phosphatase to yield the final NAE. mdpi.com Another identified pathway involves the formation of NAEs from N-acylethanolamine plasmalogens (pNAPEs), a major class of glycerophospholipids in the brain. mdpi.com The existence of these multiple biosynthetic routes suggests a complex and finely-tuned regulation of the levels of specific NAEs within the cell. nih.gov

Table 2: Proposed Biosynthetic Pathways for N-Acylethanolamines (NAEs)

PathwayKey Enzyme(s)PrecursorProductNotes
Primary PathwayN-Acyltransferase, NAPE-PLDPhosphatidylethanolamine (PE) + Acyl-CoAN-Acylethanolamine (NAE)A two-step process; NAPE-PLD is calcium-dependent. nih.gov
Alternative Pathway 1Phospholipase C (PLC), PhosphataseN-Acylphosphatidylethanolamine (NAPE)N-Acylethanolamine (NAE)NAPE-PLD independent; involves a phospho-NAE intermediate. mdpi.com
Alternative Pathway 2Currently uncharacterized enzymesN-acylethanolamine plasmalogen (pNAPE)N-Acylethanolamine (NAE)A more recently described route for NAE formation. mdpi.com

Compound List

Metabolic Fate and Enzymatic Degradation of Dihomo Gamma Linolenoyl Ethanolamide

Hydrolytic Cleavage by Fatty Acid Amide Hydrolase (FAAH)

The principal pathway for the termination of signaling for most N-acylethanolamines, including DGLA-EA, is through enzymatic hydrolysis catalyzed by Fatty Acid Amide Hydrolase (FAAH). mdpi.com FAAH is an integral membrane-bound serine hydrolase that breaks the amide bond of DGLA-EA, releasing its constituent molecules: dihomo-gamma-linolenic acid (DGLA) and ethanolamine (B43304). universiteitleiden.nl This catabolic process effectively ends the signaling activity of DGLA-EA.

FAAH is the key enzyme responsible for the degradation of a wide range of NAEs in vivo. mdpi.com Genetic or pharmacological inhibition of FAAH leads to elevated levels of these lipids, including anandamide (B1667382), and has been a significant area of therapeutic research. mdpi.comnih.gov While specific kinetic studies for DGLA-EA are not as extensively documented as for anandamide, the structural similarity and the established role of FAAH in hydrolyzing polyunsaturated NAEs confirm its primary role in DGLA-EA degradation. mdpi.com

Contribution of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

A second enzyme, N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), also participates in the degradation of NAEs. nih.gov Unlike the membrane-bound FAAH, NAAA is a cysteine hydrolase localized within lysosomes, exhibiting optimal activity at an acidic pH (4.5-5.0). nih.govfrontiersin.org NAAA shows distinct substrate preferences compared to FAAH, typically hydrolyzing saturated and monounsaturated NAEs, such as palmitoylethanolamide (B50096) (PEA), at a higher rate than polyunsaturated NAEs. nih.govresearchgate.net

EnzymeCellular LocationOptimal pHPrimary Substrate PreferenceRole in DGLA-EA Degradation
Fatty Acid Amide Hydrolase (FAAH)Endoplasmic Reticulum (Membrane-bound)Neutral / AlkalinePolyunsaturated NAEs (e.g., Anandamide)Primary hydrolytic enzyme in most tissues.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)LysosomesAcidic (4.5-5.0)Saturated/Monounsaturated NAEs (e.g., PEA)Contributes to hydrolysis, especially in immune cells like macrophages.

Interplay with Arachidonic Acid and Eicosanoid Metabolism

The metabolism of DGLA-EA is closely intertwined with that of arachidonic acid (AA) and its corresponding ethanolamide, anandamide. DGLA and AA are direct metabolic precursors for different series of eicosanoids, and they compete for the same enzymatic machinery, primarily COX and LOX enzymes. mdpi.comwikipedia.org

Competition for COX Enzymes: DGLA competes with AA for binding to both COX-1 and COX-2. Research has shown that while AA is the preferred substrate for COX-1, both DGLA and AA have similar affinities (Km) and maximal reaction rates (Vmax) for COX-2. nih.gov The metabolism of DGLA by COX yields anti-inflammatory series-1 prostaglandins (B1171923) (PGE1), whereas the metabolism of AA yields pro-inflammatory series-2 prostaglandins (PGE2). researchgate.net Therefore, an increased cellular ratio of DGLA-to-AA can shift eicosanoid production towards a less inflammatory profile. nih.gov

Competition for LOX Enzymes: Similarly, DGLA and AA compete for LOX enzymes. DGLA metabolism via 15-LOX produces 15-HETrE, a metabolite known to inhibit the 5-LOX pathway that converts AA into potent pro-inflammatory leukotrienes (e.g., LTB4). researchgate.netresearchgate.net This competition and downstream inhibition mean that the presence of DGLA and its metabolites can actively suppress the formation of pro-inflammatory mediators derived from AA. researchgate.net

Kinetic Parameters of COX-1 and COX-2 for DGLA and AA Substrates. nih.gov
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
COX-1DGLA11.0 ± 2.014.0 ± 1.0
AA5.0 ± 1.030.0 ± 2.0
COX-2DGLA6.0 ± 1.0200.0 ± 15.0
AA6.0 ± 1.0220.0 ± 20.0

Molecular Interactions and Cellular Signaling of Dihomo Gamma Linolenoyl Ethanolamide

Cannabinoid Receptor Interactions

DGLA-EA has been identified as a ligand for cannabinoid receptors, although its physiological significance is still under investigation. nih.gov It demonstrates binding to both type 1 (CB1R) and type 2 (CB2R) cannabinoid receptors.

Research utilizing competition binding experiments with recombinant human cannabinoid receptors has determined the binding affinity of Dihomo-gamma-Linolenoyl ethanolamide for the CB1 receptor. The reported inhibition constant (Kᵢ) for DGLA-EA at the human CB1 receptor is 857 nM. caymanchem.com Studies describe DGLA-EA as a weak agonist at cannabinoid receptors. nih.gov

Similar to its interaction with CB1R, DGLA-EA also binds to the CB2 receptor. Its binding affinity for the recombinant human CB2 receptor is characterized by a Kᵢ value of 598 nM, indicating a slightly higher affinity for CB2R compared to CB1R. caymanchem.com It is considered a weak agonist at cannabinoid receptors, which includes CB2R. nih.gov

Modulation of Endocannabinoid System Components

This compound (DGLEA) is recognized as an endocannabinoid, an endogenous ligand for cannabinoid receptors. medchemexpress.comcaymanchem.combertin-bioreagent.com It is structurally similar to anandamide (B1667382) (AEA), with dihomo-γ-linoleate replacing the arachidonate (B1239269) component of AEA. caymanchem.combertin-bioreagent.comcaymanchem.com This structural difference influences its interaction with the core components of the endocannabinoid system, namely the cannabinoid receptors (CB1 and CB2) and the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).

DGLEA demonstrates direct interaction with both human CB1 and CB2 receptors, acting as a cannabinoid receptor agonist. medchemexpress.commedchemexpress.com Its binding affinity, however, is lower than that of other primary endocannabinoids. Research has established its binding affinity (Ki) for human recombinant CB1 and CB2 receptors. medchemexpress.comcaymanchem.combertin-bioreagent.comlipidmaps.org

Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors

Receptor Binding Affinity (Ki) Reference
Human CB1 Receptor 857 nM medchemexpress.com, caymanchem.com, bertin-bioreagent.com, lipidmaps.org

The endocannabinoid system's activity is tightly regulated by the synthesis and degradation of its signaling molecules. nih.gov The enzymes FAAH and MAGL are primarily responsible for the breakdown of anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govnih.govbms.comnih.gov By serving as alternative substrates for FAAH, other N-acylethanolamines can indirectly increase anandamide levels by slowing its degradation. nih.gov While the specific role of DGLEA as a substrate for FAAH or MAGL has not been fully elucidated, its structural similarity to other N-acylethanolamines suggests it may be metabolized by FAAH. caymanchem.com The inhibition of these enzymes is a therapeutic strategy being explored to enhance endocannabinoid signaling and produce analgesic effects. nih.govbms.comnih.gov

Influence on Intracellular Signaling Cascades (e.g., Protein Kinase C, Ca2+ Homeostasis)

The activation of cannabinoid receptors by agonists like DGLEA initiates downstream intracellular signaling cascades that mediate the compound's physiological effects. CB1 and CB2 receptors are G-protein-coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels. nih.govfrontiersin.org

Activation of CB1 receptors is known to influence intracellular calcium (Ca2+) levels. This can occur through the inhibition of voltage-gated calcium channels, which reduces calcium influx, or through the activation of inwardly rectifying potassium channels, which leads to hyperpolarization and indirectly affects calcium dynamics.

Protein Kinase C (PKC) is a family of enzymes that plays a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis. nih.govmdpi.com The activation of certain PKC isoforms is linked to G-protein-coupled receptor signaling. For instance, the activation of PKC can be triggered by diacylglycerol (DAG), a second messenger that is also involved in the endocannabinoid metabolic pathway. mdpi.commdpi.com While direct studies detailing DGLEA's specific influence on PKC activation are limited, the activation of GPCRs like the cannabinoid receptors can lead to the production of DAG, which in turn can activate DAG-sensitive PKC isoforms. mdpi.com PKC activation has been shown to drive differentiation in oligodendroglial precursor models, highlighting its importance in cellular fate decisions. nih.govmdpi.com Furthermore, PKC can be activated by cellular stressors and is involved in signaling pathways that respond to reactive oxygen species (ROS). mdpi.com

Cellular Localization and Transport Mechanisms, including Extracellular Vesicles

The lipid nature of DGLEA dictates its localization within the body and cells. It is found in various biological fluids and tissues, including the blood. hmdb.ca At a subcellular level, N-acylethanolamines are constituents of cell membranes, where they are part of the membrane-bound phospholipid N-acylphosphatidylethanolamine (NAPE). hmdb.ca They are released from NAPE in response to stimuli. hmdb.ca DGLEA has been identified in association with the cell membrane and in the extracellular space. hmdb.ca

The transport of lipid messengers like endocannabinoids across the aqueous extracellular space to their target receptors is a complex process. While the exact mechanisms for DGLEA transport are not fully detailed, recent research has highlighted the role of extracellular vesicles (EVs) in intercellular communication. nih.govfrontiersin.org EVs are small, lipid-bilayer-enclosed particles released from cells that can carry a cargo of proteins, nucleic acids, and lipids to other cells. nih.gov It has been demonstrated that microglia and macrophages release EVs containing the endocannabinoids anandamide and 2-AG. nih.govfrontiersin.orgnih.gov This EV-mediated transport is crucial for processes like oligodendrocyte differentiation. nih.govfrontiersin.orgnih.gov Given that DGLEA is part of the endocannabinoid family, it is plausible that it could also be transported via EVs, allowing it to traverse the extracellular environment and interact with target cells. This mechanism of transport for endocannabinoids is an active area of investigation. nih.gov

Table 2: Compound Names

Compound Name Abbreviation
2-arachidonoylglycerol 2-AG
Anandamide (N-arachidonoylethanolamine) AEA
Calcium Ca2+
Diacylglycerol DAG
This compound DGLEA
Fatty acid amide hydrolase FAAH
Monoacylglycerol lipase MAGL
N-acylphosphatidylethanolamine NAPE
Protein Kinase C PKC

Advanced Analytical Methodologies for Dihomo Gamma Linolenoyl Ethanolamide Research

Sample Preparation and Extraction Techniques from Complex Biological Matrices

The accurate quantification of DGLA-EA from intricate biological materials like plasma, serum, and tissues requires meticulous sample preparation to remove interfering substances. researchgate.netresearchgate.netnih.govmdpi.com The primary objective is to isolate DGLA-EA and other N-acylethanolamines (NAEs) from components such as phospholipids (B1166683) and proteins that can hinder analytical detection. nih.govhmdb.ca

Liquid-liquid extraction (LLE) is a frequently used method for this purpose. nih.gov This technique involves separating compounds based on their differential solubility in two immiscible liquids. For NAEs, a common approach is to use a solvent system like chloroform (B151607) and methanol (B129727) to extract the lipids from the aqueous sample. nih.gov The less polar DGLA-EA partitions into the organic layer, which is then separated, dried, and redissolved in a solvent suitable for analysis.

Solid-phase extraction (SPE) presents an alternative that can be more easily automated. nih.govnih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent. DGLA-EA is retained on the solid phase while unwanted components are washed away. The purified DGLA-EA is then eluted from the cartridge with a different solvent. Both LLE and SPE are effective for extracting DGLA-EA, with the choice often depending on the specific sample type and desired throughput. researchgate.netnih.gov

Technique Principle Common Application for DGLA-EA Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Extraction from plasma and tissue homogenates using a chloroform/methanol solvent system.High recovery for a broad range of lipids, cost-effective.Can be labor-intensive and difficult to automate. nih.gov
Solid-Phase Extraction (SPE) Separation based on affinity of analytes for a solid sorbent.Purification of DGLA-EA from crude lipid extracts using C18 cartridges.High selectivity, potential for automation, reduced solvent consumption. nih.govnih.govCan be more expensive and require method development for optimal recovery.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the precise quantification of DGLA-EA in biological samples. nih.govlongdom.org This powerful technique combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. nih.gov

Creating a reliable LC-MS/MS assay for DGLA-EA involves several key steps. nih.govplos.orguniversiteitleiden.nlnih.gov First, the chromatographic conditions are optimized to separate DGLA-EA from other related molecules. This is typically achieved using a reversed-phase column and a gradient of solvents to elute the compounds at different times.

Next, the mass spectrometer is tuned to specifically detect DGLA-EA. This is done by selecting the unique mass-to-charge ratio of the DGLA-EA molecule and a specific fragment ion that is produced when the molecule is broken apart in the mass spectrometer. This process, known as multiple reaction monitoring (MRM), ensures that only DGLA-EA is being measured, even in a complex mixture.

The assay is then rigorously validated to confirm its performance. nih.govplos.orguniversiteitleiden.nlnih.gov This includes demonstrating its linearity, sensitivity (the lowest amount that can be accurately measured), precision (consistency of results), and accuracy (closeness to the true value).

Targeted LC-MS/MS methods are designed to measure a specific list of molecules with high accuracy. nih.gov In DGLA-EA research, this often includes the simultaneous quantification of other NAEs like anandamide (B1667382) (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA). nih.gov This allows researchers to study the interplay between these different signaling lipids. To ensure the highest accuracy, stable isotope-labeled internal standards, which are heavier versions of the target molecules, are added to the sample before analysis.

Analyte Typical Precursor Ion (m/z) Typical Product Ion (m/z)
Dihomo-gamma-Linolenoyl ethanolamide (DGLA-EA)350.362.1
Anandamide (AEA)348.362.1
Oleoylethanolamide (OEA)326.362.1
Palmitoylethanolamide (PEA)300.362.1
Note: These values can vary slightly depending on the specific instrumentation and analytical conditions.

Integration within Untargeted and Targeted Lipidomics Platforms

DGLA-EA analysis is frequently incorporated into broader lipidomics studies, which aim to measure the entire lipid profile of a sample. nih.govnih.govmtoz-biolabs.com

Untargeted lipidomics takes a global approach, attempting to detect and identify as many lipids as possible in a sample. nih.govnih.gov This is useful for discovering novel lipid biomarkers and gaining a comprehensive view of how lipid metabolism is altered in different conditions. DGLA-EA can be identified within these large datasets by its precise mass and fragmentation pattern.

Targeted lipidomics , as described above, focuses on measuring a predefined set of lipids with high sensitivity and precision. nih.govnih.gov Often, an untargeted study is first performed to identify lipids of interest, which are then quantified using a targeted approach. Integrating DGLA-EA into these platforms provides a more complete picture of its biological role in the context of the wider lipid network.

Complementary Chromatographic and Spectroscopic Techniques for Structural Elucidation

While LC-MS/MS is excellent for quantification, other techniques can be used to confirm the chemical structure of DGLA-EA, especially when dealing with novel or unexpected findings. mdpi.com

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.com By generating detailed fragmentation patterns, tandem HRMS can provide further structural information.

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of DGLA-EA, typically after a chemical derivatization step to make the molecule more volatile. nih.gov Although less common than LC-MS for NAEs, GC-MS can provide complementary structural information. The combination of these analytical tools provides a high level of confidence in the identification and quantification of DGLA-EA in biological research.

Investigative Models and Contexts for Dihomo Gamma Linolenoyl Ethanolamide Studies

In Vitro Cellular and Subcellular Models for Mechanistic Studies

In vitro models are indispensable for dissecting the specific cellular and molecular interactions of DGLA-EA. These controlled environments allow researchers to probe the compound's metabolism, mechanism of action, and effects on cellular functions with high precision.

Mammalian cell lines serve as crucial tools for understanding how DGLA-EA and its precursor, dihomo-gamma-linolenic acid (DGLA), influence cellular behavior, particularly in the contexts of inflammation and cancer.

Macrophages: Murine macrophage cell lines, such as RAW264.7 and casein-elicited peritoneal macrophages, have been instrumental in studying the metabolism and immunomodulatory effects of DGLA. nih.govnih.gov Studies have shown that macrophages can take up DGLA and metabolize it into various bioactive lipids, including 1-series prostaglandins (B1171923) like prostaglandin (B15479496) E1 (PGE1). nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DGLA has been observed to modulate the inflammatory response by suppressing the production of nitric oxide (NO) and the pro-inflammatory cytokine interleukin-6 (IL-6). nih.gov Furthermore, research indicates that DGLA administration can lead to a dose-dependent increase in the secretion of PGE1 in these cells. nih.gov

Neuroblastoma Cells: The precursor of DGLA-EA, gamma-linolenic acid (GLA), has been shown to suppress the growth of several human neuroblastoma cell lines, including GOTO, SK-N-DZ, and NKP. nih.gov While direct studies on DGLA-EA in neuroblastoma cell lines are less common, the known anti-proliferative effects of its precursor suggest a potential area for investigation. Research on cannabinol, another cannabinoid, has demonstrated inhibitory effects on the proliferation, invasion, and angiogenesis of neuroblastoma cell lines like IMR-5 and SK-N-AS. mdpi.com This highlights the potential for endocannabinoid-like molecules to influence neuroblastoma biology.

Immune Cells (T Lymphocytes): The impact of DGLA on T lymphocyte function has been investigated using human T cell lines such as Jurkat. DGLA has been found to suppress T cell activation and the production of interleukin-2 (B1167480) (IL-2). nih.gov This suppression is associated with marked reductions in the steady-state mRNA levels of the early response genes c-myc and c-fos, which are critical for regulating T cell proliferation. nih.gov

Interactive Table: Effects of DGLA on Mammalian Cell Lines

Cell Line Model System Key Findings Reference(s)
RAW264.7 Macrophages Murine Macrophage Suppresses LPS-induced NO and IL-6 production; increases PGE1 secretion. nih.govnih.gov
Casein-elicited Peritoneal Macrophages Murine Macrophage Metabolizes DGLA into various products, including prostaglandins. nih.gov
GOTO, SK-N-DZ, NKP Human Neuroblastoma Precursor GLA suppresses cell growth. nih.gov
Jurkat Human T Lymphocyte Suppresses activation, IL-2 production, and expression of c-myc and c-fos. nih.gov

To understand the enzymatic processes that govern the synthesis and degradation of DGLA-EA, researchers utilize subcellular fractions, particularly microsomes, which are rich in metabolic enzymes.

The study of drug metabolism often employs liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. nih.gov Methodologies have been developed to assess the stability and activity of both phase-I (e.g., CYP-mediated oxidation) and phase-II (e.g., glucuronidation) drug-metabolizing enzymes within these microsomal preparations. nih.gov While specific studies detailing the metabolism of DGLA-EA in isolated microsomes are not abundant, the established protocols for other lipid-soluble compounds provide a clear framework for such investigations. For instance, the metabolism of estradiol (B170435) by human liver microsomes and specific CYP isoforms like CYP1A2 and CYP3A4 has been well-characterized, demonstrating the utility of this system. nih.gov These methods can be adapted to identify the specific CYP enzymes responsible for the potential oxidative metabolism of DGLA-EA and to determine the kinetics of these reactions.

Cell-free systems offer a simplified environment, devoid of cellular structures, to study the kinetics and activity of specific enzymes involved in DGLA-EA metabolism. A key enzyme in the degradation of N-acylethanolamines, including anandamide (B1667382) and likely DGLA-EA, is Fatty Acid Amide Hydrolase (FAAH).

Commercially available FAAH activity assay kits provide a robust platform for studying the enzymatic hydrolysis of substrates like DGLA-EA. nih.govnih.govcaymanchem.comnih.govnih.gov These assays typically utilize a fluorometric substrate that, when cleaved by FAAH, releases a fluorescent molecule. The rate of fluorescence increase is directly proportional to the FAAH activity. nih.govnih.govnih.gov Such cell-free assays are invaluable for:

Determining the kinetic parameters (Km and Vmax) of DGLA-EA hydrolysis by FAAH.

Screening for potential inhibitors of DGLA-EA degradation.

Comparing the substrate specificity of FAAH for DGLA-EA relative to other endocannabinoids.

These assays can be performed with purified FAAH or with crude cell or tissue extracts, providing flexibility in experimental design.

Pre-clinical Animal Models for Endogenous Level Analysis and Systemic Investigations

Pre-clinical animal models are essential for understanding the physiological and pathophysiological relevance of DGLA-EA. These models allow for the quantification of endogenous levels in various biological matrices and for the investigation of its role in complex disease processes.

The development of sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the quantification of DGLA-EA in biological samples. A validated LC-MS/MS method has been established for the simultaneous determination of twelve endocannabinoids and related compounds, including DGLA-EA, in human plasma. This method involves extraction from plasma using acetonitrile (B52724) followed by solid-phase extraction, and it demonstrates good accuracy and low limits of detection and quantification.

Studies in humans have shown that orally administered DGLA is absorbed and incorporated into blood lipids, first appearing in triglycerides and later in phospholipids (B1166683). nih.gov This indicates that dietary intake of the precursor can influence the availability of DGLA for conversion to DGLA-EA. In animal studies, post-mortem analysis of brain tissue has been used to investigate the relationship between ethanolamine-containing phospholipids and neuropathology, highlighting the importance of these lipids in the central nervous system.

Lipidomic analysis in animal models of disease provides valuable information on how the endogenous levels of DGLA-EA and related lipids are altered in pathological states.

Inflammation: Altered levels of DGLA have been observed in various inflammatory conditions. For example, in an equine model of spontaneous asthma, DGLA levels were found to be elevated in bronchoalveolar lavage fluid. nih.gov Conversely, in a mouse model of atopic dermatitis, circulating levels of DGLA were found to be lower in affected animals. nih.gov These findings suggest that the DGLA metabolic pathway is dysregulated in inflammatory diseases, which could impact the local concentrations of DGLA-EA. Animal models of inflammatory bowel disease are also well-established and provide a platform for investigating the role of DGLA-EA in gut inflammation.

Metabolic Dysregulation: Studies in obese children with metabolic dysfunction-associated steatotic liver disease (MASLD) have shown significantly higher serum concentrations of DGLA compared to healthy controls. Furthermore, DGLA concentration was found to correlate positively with the total intrahepatic lipid content. Animal models of metabolic syndrome, such as those induced by a high-fat, high-sugar diet, are used to study the complex metabolic changes that occur in this condition and could be employed to investigate the role of DGLA-EA. caymanchem.com

Interactive Table: DGLA/DGLA-EA in Disease Models

Disease Model Species Key Findings Related to DGLA/DGLA-EA Reference(s)
Spontaneous Asthma Equine Elevated DGLA in bronchoalveolar lavage fluid. nih.gov
Atopic Dermatitis Mouse Lower circulating DGLA levels. nih.gov
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Human (Children) Higher serum DGLA concentrations correlated with liver fat.
Pancreatic Cancer Xenograft Mouse DGLA supplementation in combination with D5D-knockdown inhibited tumor growth.

Advanced Techniques in Cellular and Molecular Lipid Biochemistry (e.g., Co-culture Systems, Fluorescent Biosensors)

The investigation of Dihomo-gamma-Linolenoyl ethanolamide (DGLA-EA) at the cellular and molecular level increasingly relies on sophisticated techniques that offer deeper insights into its biological context. Advanced methods such as co-culture systems and fluorescent biosensors are pivotal in moving beyond simple single-cell models to understand the complex, dynamic roles of this lipid mediator in intercellular communication and real-time signaling events.

Co-culture Systems

Co-culture systems are in vitro models where two or more different cell types are grown together, providing a more realistic representation of the complex cellular environment found in tissues. nih.govnih.gov These systems are crucial for studying the intricate communication between cells, which can occur through direct contact or the exchange of soluble factors like DGLA-EA. nih.govnih.gov The investigation of inflammatory conditions and vascular diseases, where interactions between immune cells (e.g., macrophages) and structural cells (e.g., endothelial cells, smooth muscle cells) are critical, frequently employs co-culture models. nih.gov

The precursor of DGLA-EA, dihomo-γ-linolenic acid (DGLA), is known to modulate key cellular processes involved in inflammation and atherosclerosis, such as monocyte migration and foam cell formation. nih.govnih.gov Research has demonstrated that DGLA can attenuate the expression of pro-atherogenic genes in macrophages and inhibit the migration of smooth muscle cells. nih.gov Co-culture systems provide an ideal platform to dissect the specific role of DGLA-EA in these interactions. For example, a co-culture of macrophages and endothelial cells could be used to determine if DGLA-EA produced by one cell type under an inflammatory stimulus has a paracrine effect on the other, influencing the expression of adhesion molecules or inflammatory cytokines. nih.govnih.gov These models allow for the investigation of two-way communication, where secreted factors from both cell populations can be studied simultaneously using setups like trans-well porous membrane inserts. nih.gov

Fluorescent Biosensors

Fluorescent biosensors are engineered proteins that report the presence or concentration of a specific molecule by changing their fluorescent properties. addgene.orgnih.gov These genetically encodable tools can be introduced into living cells to monitor the dynamics of metabolites and signaling molecules with high spatial and temporal resolution, something not possible with traditional endpoint assays. addgene.orgnih.gov Most biosensors consist of a sensing domain that binds the target molecule and a fluorescent protein reporter; binding induces a conformational change that alters the fluorescence signal. addgene.org

While a specific fluorescent biosensor for this compound has not been prominently detailed in the literature, sensors for other lipid endocannabinoids have been successfully developed. addgene.org This provides a strong proof-of-concept for creating similar tools for DGLA-EA. Such a biosensor would enable researchers to:

Visualize the real-time synthesis and degradation of DGLA-EA within specific subcellular compartments.

Track the movement and concentration changes of DGLA-EA during cell-to-cell communication.

Screen for drugs that modulate DGLA-EA metabolism or signaling.

The development of these molecular probes is a frontier in lipid biochemistry, promising to unlock a more precise understanding of the signaling pathways that DGLA-EA participates in. addgene.orgnih.gov

Table 6.3.1: Applications of Advanced Biochemical Techniques in DGLA-EA Research

This table summarizes the application and potential findings from using co-culture systems and fluorescent biosensors to study this compound.

TechniqueDescriptionSpecific Application to DGLA-EA StudiesPotential Research Insights
Co-culture Systems In vitro method of growing two or more different cell types together to mimic the cellular interactions within a tissue. nih.govnih.gov Communication can be studied via secreted factors using trans-well inserts. nih.govInvestigating the paracrine signaling role of DGLA-EA in inflammatory environments, such as the interaction between macrophages and endothelial or smooth muscle cells in the context of atherosclerosis. nih.govnih.govnih.govDetermine if DGLA-EA secreted by immune cells can modulate gene expression, proliferation, or migration in adjacent vascular cells, providing a mechanism for its anti-inflammatory effects. nih.govnih.gov
Fluorescent Biosensors Genetically encoded proteins designed to change their fluorescent output upon binding to a specific target molecule, allowing for real-time imaging of that molecule in living cells. addgene.orgnih.govReal-time visualization of the subcellular concentration, trafficking, and metabolism of DGLA-EA in response to various physiological or pathological stimuli.Elucidate the precise spatiotemporal dynamics of DGLA-EA signaling, identifying where and when it is produced and where it acts within a cell, which is critical for understanding its function as a signaling molecule. addgene.org

Future Directions in Dihomo Gamma Linolenoyl Ethanolamide Research

Elucidation of Novel Biosynthetic and Degradative Enzymatic Systems

The canonical pathway for the biosynthesis of NAEs, including DGLA-EA, involves the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), followed by the release of the NAE by NAPE-selective phospholipase D (NAPE-PLD). nih.gov Similarly, the primary enzyme responsible for the degradation of many NAEs is fatty acid amide hydrolase (FAAH). However, emerging research suggests the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis. nih.govnih.gov

Future research will likely focus on identifying and characterizing these novel enzymatic systems. Studies utilizing NAPE-PLD deficient models have revealed that NAEs can be formed through multi-step pathways involving enzymes such as α/β-hydrolase domain-containing 4 (ABHD4), cytosolic phospholipase A2 γ (cPLA2γ), and various glycerophosphodiesterases (GDEs). nih.gov It is also hypothesized that NAEs may be synthesized from N-acylated plasmalogen-type ethanolamine (B43304) phospholipids (B1166683) (N-acyl-plasmenylethanolamine) through both NAPE-PLD-dependent and independent routes. nih.gov A key area of future investigation will be to determine the specific enzymes and reaction conditions that favor these alternative pathways for DGLA-EA production.

On the degradative side, while FAAH is a major player, the existence and role of other hydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), in regulating DGLA-EA levels need to be explored. nih.govmdpi.com NAAA exhibits substrate preferences and tissue distribution distinct from FAAH, suggesting it could offer a more targeted approach for modulating specific NAEs. mdpi.com

Identification and Characterization of Additional Receptor Targets and Signaling Pathways

DGLA-EA is known to bind to the cannabinoid receptors CB1 and CB2, albeit with different affinities compared to anandamide (B1667382). caymanchem.combertin-bioreagent.com However, the endocannabinoid system is complex, and many related lipid mediators interact with a wider range of receptors. A significant future direction is to investigate whether DGLA-EA acts on other receptor systems, which could unveil novel biological functions.

Potential candidates for investigation include the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is activated by several N-acyl amides and plays a role in pain and inflammation. nih.govnih.gov Another important family of receptors is the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and inflammation. nih.govnih.gov Given that DGLA, the fatty acid precursor to DGLA-EA, can modulate PPARγ expression, it is plausible that DGLA-EA itself could be a ligand for these receptors. nih.gov

Furthermore, the signaling pathways downstream of DGLA-EA's interaction with its receptors require deeper characterization. This includes not only its effects on canonical G-protein coupled receptor (GPCR) signaling but also potential influences on other cellular signaling cascades that regulate gene expression and cell function.

Exploration of Dihomo-gamma-Linolenoyl Ethanolamide in Specific Biological Processes Beyond Inflammatory Pathways

Much of the interest in DGLA and its derivatives has stemmed from their roles in inflammation. However, the presence of DGLA-EA in the brain and its activity at cannabinoid receptors suggest a broader range of biological activities. caymanchem.comnih.gov Its specific role as a cannabinergic neurotransmitter has not yet been fully elucidated and represents a critical area for future research. caymanchem.combertin-bioreagent.com

Investigations into the role of DGLA-EA in neurodevelopment, synaptic plasticity, and the regulation of mood and behavior are warranted. youtube.com The endocannabinoid system is known to be a crucial modulator of these processes, and understanding the specific contribution of DGLA-EA could open new avenues for understanding neurological health and disease. nih.govnih.gov

Additionally, the influence of DGLA-EA on metabolic regulation is a promising field of study. Endocannabinoids are known to be involved in energy homeostasis, and given the link between DGLA and lipid metabolism, exploring how DGLA-EA affects processes such as appetite, fat storage, and glucose metabolism could reveal important physiological functions. nih.govyoutube.com

Development of Advanced Analytical Tools for High-Resolution Spatial and Temporal Analysis of Lipid Mediators

A significant challenge in understanding the biology of lipid mediators like DGLA-EA is their low abundance and transient nature. Future progress will heavily rely on the development and application of more sensitive and specific analytical techniques.

High-resolution mass spectrometry is a cornerstone of lipidomics. nih.gov Techniques such as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) are enabling the spatial mapping of lipids within tissues, providing insights into their distribution at a cellular level. nih.govs4me.info Further advancements in spatial resolution, potentially reaching the subcellular level with techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS), will be crucial for pinpointing the precise locations of DGLA-EA synthesis, action, and degradation. nih.gov

To capture the dynamic nature of DGLA-EA signaling, methods for real-time temporal analysis are needed. Ion mobility-mass spectrometry (IM-MS) is an emerging four-dimensional (4D) untargeted technology that provides information on a lipid's mass-to-charge ratio, retention time, collision cross-section, and MS/MS spectra, allowing for more confident identification and quantification of low-abundance lipids like NAEs in complex biological samples. acs.orgresearchgate.net The development of in vivo sampling techniques, such as microdialysis, coupled with these highly sensitive detection methods, will be essential for monitoring the real-time fluctuations of DGLA-EA in response to various stimuli. nih.gov

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding in Lipid Biochemistry

To gain a holistic understanding of DGLA-EA's role in biology, a systems-level approach is necessary. The integration of lipidomics with other "omics" disciplines—genomics, transcriptomics, and proteomics—offers a powerful strategy to connect the presence of DGLA-EA with its underlying genetic regulation and downstream functional consequences. nih.govresearchgate.netnih.gov

By combining lipidomic data with transcriptomic analysis, researchers can identify correlations between the levels of DGLA-EA and the expression of genes involved in its metabolism, receptor signaling, and the biological pathways it influences. nih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.comnih.govnih.gov This can help to build comprehensive models of the regulatory networks that control DGLA-EA's function. youtube.com For instance, a multi-omics approach could elucidate how genetic variations in metabolic enzymes or receptors impact DGLA-EA levels and, consequently, an individual's predisposition to certain conditions. nih.govnih.gov

These integrated analyses will be instrumental in moving from correlational observations to a causal understanding of DGLA-EA's mechanism of action in both health and disease, ultimately paving the way for the identification of new therapeutic targets.

Q & A

Q. What are the validated methods for detecting and quantifying DGLEA in biological samples?

DGLEA can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized lipid extraction protocols. Lipidomics workflows, including solid-phase extraction (SPE) to isolate ethanolamides, followed by reverse-phase chromatography and MRM (multiple reaction monitoring), are recommended . Internal standards (e.g., deuterated analogs) improve accuracy by correcting for matrix effects .

Q. How does DGLEA interact with cannabinoid receptors (CB1/CB2) compared to other ethanolamides?

Unlike anandamide, DGLEA exhibits weak binding affinity for CB1/CB2 receptors. Competitive binding assays using radiolabeled probes (e.g., [³H]CP-55,940) reveal Ki values >10 μM , suggesting non-canonical receptor targets . Functional assays (e.g., mouse vas deferens twitch inhibition) may show divergent results due to indirect signaling pathways .

Q. What synthetic routes are available for DGLEA, and how is purity ensured?

DGLEA is synthesized via amide coupling of dihomo-γ-linolenic acid (DGLA) with ethanolamine, catalyzed by carbodiimides. Purity (>95%) is confirmed using HPLC-UV/ELSD and NMR spectroscopy. Ethanol solvent traces must be minimized due to flammability risks (see SDS guidelines) .

Q. What are the primary stability concerns for DGLEA in experimental settings?

DGLEA is sensitive to oxidation and hydrolysis. Store aliquots in argon-purged vials at -80°C and avoid repeated freeze-thaw cycles. Stability in cell culture media should be validated using LC-MS over 24-hour incubations .

Advanced Research Questions

Q. How does DGLEA modulate inflammatory pathways despite being a precursor to pro-inflammatory eicosanoids?

DGLEA’s anti-inflammatory effects (e.g., reduced ceramide levels in MHO patients) may arise from dual metabolic fates : (1) competition with arachidonic acid for cyclooxygenase/lipoxygenase enzymes, reducing pro-inflammatory mediators, and (2) activation of PPAR-γ, which suppresses NF-κB signaling . Dose-response studies in macrophages are critical to dissect these mechanisms .

Q. What experimental design considerations address contradictions between DGLEA’s receptor binding and functional activity?

Discrepancies between binding assays (low affinity) and functional effects (e.g., catalase induction) suggest non-CB receptor mechanisms . Researchers should combine:

  • Gene knockout models (e.g., CB1⁻/⁻, TRPV1⁻/⁻) to identify alternative targets.
  • Metabolomic profiling to track DGLEA-derived lipid mediators .

Q. How can researchers resolve conflicting data on DGLEA’s role in metabolic health?

In MUO (metabolically unhealthy obese) vs. MHO cohorts, DGLEA levels correlate with improved insulin sensitivity but not weight loss. Confounders include:

  • Tissue-specific effects : Adipose vs. hepatic DGLEA pools may have divergent impacts.
  • Microbiome interactions : Gut microbiota modulate DGLEA bioavailability via hydrolysis . Stratify cohorts by microbiome composition in future studies.

Q. What advanced techniques elucidate DGLEA’s structural dynamics and membrane interactions?

  • Molecular dynamics (MD) simulations to model DGLEA’s orientation in lipid bilayers.
  • Cryo-EM for visualizing DGLEA-enriched membrane domains.
  • Isotopic labeling (¹³C-DGLEA) for tracking real-time metabolic flux in vivo .

Methodological Challenges & Solutions

Q. How to mitigate solubility issues in DGLEA cell-based assays?

DGLEA’s hydrophobicity requires vehicle optimization:

  • Use ethanol (≤0.1% v/v) or β-cyclodextrin complexes.
  • Validate vehicle controls for artifactorial effects on membrane integrity .

Q. What analytical strategies distinguish DGLEA from isomers like dihomo-linoleoyl ethanolamide?

Employ high-resolution MS (HRMS) with diagnostic fragments (e.g., m/z 321.5 for DGLEA vs. 295.4 for linoleoyl ethanolamide). Ion mobility spectrometry (IMS) further resolves co-eluting isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.